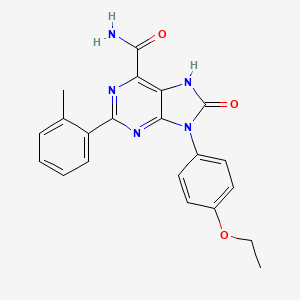![molecular formula C8H13BrO2S B2586111 1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane CAS No. 2460755-64-8](/img/structure/B2586111.png)
1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane” is a chemical compound with the CAS Number: 2460755-64-8 . It has a molecular weight of 253.16 and a melting point of 137-138 . The compound is a derivative of bicyclo[1.1.1]pentane , which is an organic compound and the simplest member of the bicyclic bridged compounds family .
Molecular Structure Analysis
The molecular structure of bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule . The specific structure of “1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane” includes a bromo group and a propan-2-ylsulfonyl group attached to the bicyclo[1.1.1]pentane core .Physical And Chemical Properties Analysis
“1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane” has a molecular weight of 253.16 and a melting point of 137-138 . The compound is a derivative of bicyclo[1.1.1]pentane , which is a hydrocarbon with formula C5H8 .Wissenschaftliche Forschungsanwendungen
Applications of 1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane
Molecular Rods in Materials Science: Bicyclo[1.1.1]pentane derivatives, including 1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane, have been utilized as molecular rods in materials science. These structures serve as rigid, linear components in the construction of complex materials, contributing to the stability and specificity of molecular interactions within the material .
Supramolecular Linker Units: The compound’s unique geometry makes it an excellent candidate for supramolecular linker units. These linkers are crucial in the formation of larger supramolecular assemblies, which have applications ranging from drug delivery systems to the development of new materials .
Liquid Crystals: Due to its structural properties, 1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane can be used in the design of liquid crystals. These substances exhibit a phase of matter that has properties between those of conventional liquids and solid crystals, which is valuable in display technology .
FRET Sensors: The compound is also applicable in the creation of Förster Resonance Energy Transfer (FRET) sensors. FRET sensors are used to detect biological interactions at a molecular level, which is essential for understanding biological processes and developing diagnostic tools .
Metal–Organic Frameworks (MOFs): 1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane can be incorporated into metal–organic frameworks. MOFs are porous materials that have high surface areas and are used for gas storage, separation, and catalysis .
Bioisostere in Drug Discovery: The bicyclo[1.1.1]pentane motif, part of the compound’s structure, is a valuable bioisostere in drug discovery. It can replace internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes, potentially improving the solubility, potency, and metabolic stability of drug molecules .
Homolytic Aromatic Alkylation: This compound has been used in homolytic aromatic alkylation protocols. Such protocols are significant in the synthesis of complex organic molecules, which can lead to the development of new pharmaceuticals and materials .
Analytical Chemistry: In analytical chemistry, 1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane can be used as a standard or reference compound in various chromatographic techniques to help identify and quantify other substances .
Zukünftige Richtungen
Bicyclo[1.1.1]pentanes have been demonstrated to be bioisosteres of the phenyl ring . The difficulty in their large-scale preparation is still a problem, but recent advances in synthetic chemistry have made it possible to produce these compounds in larger quantities . This could potentially lead to the increased use of these compounds in drug discovery and other applications .
Eigenschaften
IUPAC Name |
1-bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2S/c1-6(2)12(10,11)8-3-7(9,4-8)5-8/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQCXKZFMOAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C12CC(C1)(C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2586029.png)
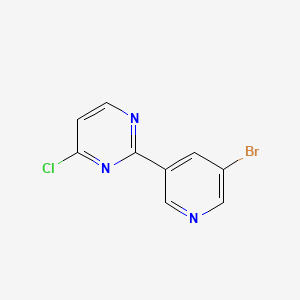

![Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586034.png)
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2586036.png)
![4-fluoro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2586037.png)
![(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2586038.png)
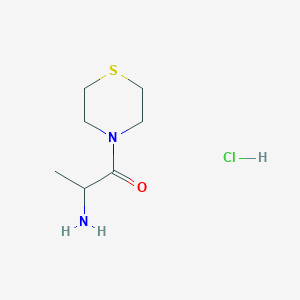
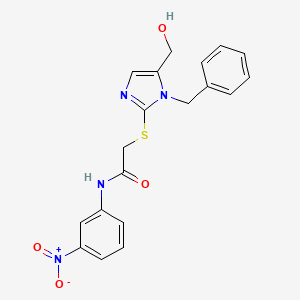
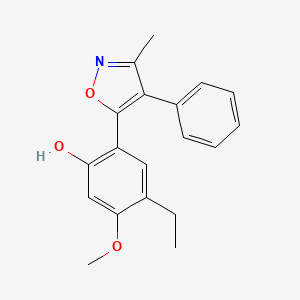

![5-allyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2586048.png)
